SPDP-PEG24-NHS ester
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Overview
Description
SPDP-PEG24-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end. This compound is designed with a polyethylene glycol (PEG) spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .
Mechanism of Action
Target of Action
The primary targets of SPDP-PEG24-NHS ester are amine and thiol groups . These groups are commonly found in proteins, making them the primary targets for this compound. The compound’s ability to react with these groups allows it to form stable bonds, which is crucial for its function as a crosslinker.
Mode of Action
This compound operates by forming stable bonds with its targets. It contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group reacts with thiol groups and contains a cleavable disulfide bond .
Biochemical Pathways
This compound is a PEG-based linker used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . By forming stable bonds with target proteins, this compound enables the formation of PROTAC molecules, which can then initiate the degradation of specific proteins within the cell .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG spacer arm. This arm confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers . This increased solubility can enhance the bioavailability of the compound, allowing it to reach its targets more effectively.
Result of Action
The primary result of this compound’s action is the formation of stable bonds with target proteins. This enables the synthesis of PROTAC molecules, which can selectively degrade specific proteins within the cell . This selective protein degradation can have various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the reactivity of NHS esters and thiol groups can be pH-dependent. Additionally, the compound is membrane permeable, which allows for intracellular reactions to take place .
Biochemical Analysis
Biochemical Properties
SPDP-PEG24-NHS ester plays a significant role in biochemical reactions due to its reactivity towards amine and thiol groups . It interacts with a variety of molecules with primary amines and sulfhydryl groups, which can be modified or crosslinked using this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the specific biomolecules it interacts with. Its ability to form crosslinks between molecules with primary amines and sulfhydryl groups can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its binding interactions with biomolecules. It can form crosslinks between molecules with primary amines and sulfhydryl groups . The nature of these interactions can lead to changes in gene expression and potentially influence enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG24-NHS ester involves the conjugation of a PEG spacer with an NHS ester and a 2-pyridyldithiol group. The PEG spacer is typically synthesized through polymerization reactions, and the NHS ester is introduced via esterification reactions. The 2-pyridyldithiol group is attached through a thiol-ene reaction, which involves the addition of a thiol group to an alkene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified through techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
SPDP-PEG24-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester under mild conditions (pH 7-9) to form amide bonds.
Sulfhydryl Groups: React with the 2-pyridyldithiol group in the presence of reducing agents like dithiothreitol (DTT) to form disulfide bonds.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Disulfide Bonds: Formed from the reaction of the 2-pyridyldithiol group with sulfhydryl groups.
Scientific Research Applications
SPDP-PEG24-NHS ester is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Protein Crosslinking: Used to link proteins through amide and disulfide bonds, facilitating the study of protein-protein interactions.
Drug Delivery: Enhances the solubility and stability of drug molecules, improving their bioavailability.
Bioconjugation: Used to attach biomolecules to surfaces or other molecules, aiding in the development of biosensors and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
- SPDP-PEG4-NHS ester
- SPDP-PEG8-NHS ester
- SPDP-PEG12-NHS ester
- Sulfo-LC-SPDP
- PEG4-SPDP
Uniqueness
SPDP-PEG24-NHS ester stands out due to its longer PEG spacer arm, which provides greater water solubility and reduces protein aggregation compared to shorter PEG spacers. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N3O29S2/c67-59(7-58-96-97-60-3-1-2-8-65-60)64-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-6-63(70)95-66-61(68)4-5-62(66)69/h1-3,8H,4-7,9-58H2,(H,64,67) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGFRZAOLYVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N3O29S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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